(E)-(5-(4-chlorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate
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Overview
Description
This compound is a derivative of isoxazole and acrylate, with a thiophene and a chlorophenyl group attached. Isoxazoles are a class of organic compounds containing a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom . Acrylates are a family of compounds derived from acrylic acid and are commonly used in the manufacture of plastics, adhesives, coatings, and elastomers . Thiophene is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the acrylate group, the thiophene ring, and the chlorophenyl group. These functional groups would likely confer specific chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the isoxazole, acrylate, thiophene, and chlorophenyl groups. Each of these functional groups can undergo specific types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isoxazole, acrylate, thiophene, and chlorophenyl groups would likely affect its solubility, stability, and reactivity .Scientific Research Applications
Corrosion Inhibition
One of the applications involves the use of photo-cross-linkable polymers, which include structures related to the specified compound, in the corrosion inhibition of mild steel in acidic environments. These polymers were synthesized through click-chemistry and evaluated for their efficiency in preventing corrosion in a hydrochloric acid solution. Their effectiveness as corrosion inhibitors was attributed to their spontaneous physicochemical adsorption onto the mild steel surface, as demonstrated through various spectroscopic techniques and surface analysis methods (Baskar et al., 2014).
Herbicidal Activity
Another study focused on the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which are structurally related to the specified compound, and their evaluation as herbicidal agents. These compounds exhibited promising herbicidal activities by inhibiting photosystem II (PSII) electron transport, with specific derivatives showing excellent activity at low application rates. This research highlights the potential of acrylate compounds in developing new classes of herbicides (Wang et al., 2004).
Photopolymerization Initiators
Thiophene and polythiophene derivatives, including those with acrylate groups, have been studied for their ability to act as photoinitiators for radical and cationic polymerization under visible light exposure. These compounds exhibit remarkable performance, particularly for purple to red light, and have been used in the formation of interpenetrated polymer networks, showing excellent migration stability in the cured products (Xiao et al., 2013).
Solar Cell Applications
Organic sensitizers incorporating thiophene units and cyanoacrylic acid groups, akin to the target compound, have been engineered at the molecular level for solar cell applications. These sensitizers, upon anchoring onto TiO2 films, demonstrated high incident photon to current conversion efficiency, underscoring the importance of structural engineering in developing efficient solar energy conversion materials (Kim et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl (E)-3-thiophen-2-ylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c18-13-5-3-12(4-6-13)16-10-14(19-22-16)11-21-17(20)8-7-15-2-1-9-23-15/h1-10H,11H2/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZJXLJZMLEIPE-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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